molecular formula C14H11FN2O B13478770 2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13478770
M. Wt: 242.25 g/mol
InChI Key: YABFEUHNINQRFZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under the influence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the fluorophenyl and methoxy groups.

    2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: A similar compound with a chlorine atom instead of fluorine.

    2-(3-Fluorophenyl)-7-hydroxyimidazo[1,2-a]pyridine: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

YABFEUHNINQRFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F

Origin of Product

United States

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